molecular formula C6H7ClN2O2 B171798 5-Chloro-3,4-dimethoxypyridazine CAS No. 111232-38-3

5-Chloro-3,4-dimethoxypyridazine

Cat. No. B171798
M. Wt: 174.58 g/mol
InChI Key: DTRHJDDNIXKCBB-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dimethoxypyridazine is a chemical compound . It is used for experimental and research purposes . The IUPAC name of this compound is 3-chloro-4,5-dimethoxypyridazine . It has a molecular weight of 174.59 .


Synthesis Analysis

The synthesis of 5-Chloro-3,4-dimethoxypyridazine involves the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . The dimethoxylation of 3,4,6-trichloropyridazine affords 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5-Chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .


Molecular Structure Analysis

The InChI code for 5-Chloro-3,4-dimethoxypyridazine is 1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . The dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex (M) which is composed of 5-Chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .


Physical And Chemical Properties Analysis

5-Chloro-3,4-dimethoxypyridazine has a molecular weight of 174.59 . The physical form of this compound is not specified in the available resources .

Scientific Research Applications

1. Chemical Synthesis and Reactions

5-Chloro-3,4-dimethoxypyridazine has been a subject of interest in various chemical synthesis and reaction studies. For instance, its reactivity was explored in the synthesis of pyridazine derivatives, where it underwent methoxylation, resulting in compounds like 6-chloro-3,4-dimethoxypyridazine, which were further used in molecular complex formations (Nagashima et al., 1987). Additionally, it played a crucial role in the synthesis of 4-azido-3,6-dimethoxypyridazine derivatives, which are potential anti-cancer agents (Itai & Kamiya, 1963).

2. Biological Evaluation

5-Chloro-3,4-dimethoxypyridazine derivatives have been evaluated for their biological activities, especially in the context of anticancer and antimicrobial activities. The synthesis of various derivatives has led to compounds with promising antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Sayed et al., 2003).

3. Antioxidant Activity

Further research into 5-Chloro-3,4-dimethoxypyridazine derivatives has explored their antioxidant activities. Synthesized compounds have been compared with standard antioxidants, providing insights into their potential use in combating oxidative stress-related diseases (Baravkar et al., 2013).

4. Anticancer and Antiangiogenic Agents

The derivatives of 5-Chloro-3,4-dimethoxypyridazine have also been studied for their potential as anticancer and antiangiogenic agents. Specific compounds have shown inhibitory effects on various cancer cell lines, and their antiangiogenic properties have been highlighted as well (Kamble et al., 2015).

properties

IUPAC Name

5-chloro-3,4-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-5-4(7)3-8-9-6(5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRHJDDNIXKCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548147
Record name 5-Chloro-3,4-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,4-dimethoxypyridazine

CAS RN

111232-38-3
Record name 5-Chloro-3,4-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H NAGASHIMA, H ODA, JUNI HIDA… - Chemical and …, 1987 - jstage.jst.go.jp
The reaction of 3, 4, 5-trichloropyridazine(1) with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines(2, 3-OMe; 3, 4-OMe; 4, 5-OMe) in the ratio …
Number of citations: 6 www.jstage.jst.go.jp
Y Ma, X Kong, Y Chen, RC Hider - Dalton Transactions, 2014 - pubs.rsc.org
In an attempt to design ligands which require both a high iron(III) affinity and a low iron(II) affinity, the 3-hydroxypyridin-4-one structure has been modified to introduce an additional …
Number of citations: 14 pubs.rsc.org

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